molecular formula C10H17BN2O2 B127174 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1020174-04-2

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B127174
CAS No.: 1020174-04-2
M. Wt: 208.07 g/mol
InChI Key: BJMSXWLXFYZHIU-UHFFFAOYSA-N
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Description

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0) is a boronate ester-functionalized pyrazole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and functional materials. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 208.07 g/mol . The compound features a pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This structure confers stability and reactivity in palladium-catalyzed coupling reactions .

Preparation Methods

Primary Synthetic Route: Palladium-Catalyzed Borylation

The most widely documented method for synthesizing this compound involves a Suzuki-Miyaura-type borylation reaction between 3-bromo-1-methyl-1H-pyrazole and bis(pinacolato)diboron. This approach leverages transition-metal catalysis to introduce the boronate ester group at the pyrazole ring’s 3-position .

Reaction Conditions and Components

The reaction is conducted under inert atmosphere (nitrogen) in 1,4-dioxane at 95°C for 5 hours . Key components include:

  • Substrate : 3-Bromo-1-methyl-1H-pyrazole (1.24 mmol)

  • Boron source : Bis(pinacolato)diboron (1.49 mmol)

  • Base : Potassium acetate (3.72 mmol)

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride dichloromethane complex (0.124 mmol)

A simplified stoichiometric breakdown is provided in Table 1.

Table 1: Reaction Components and Quantities

ComponentAmount (mmol)Role
3-Bromo-1-methyl-1H-pyrazole1.24Substrate
Bis(pinacolato)diboron1.49Boron donor
Potassium acetate3.72Base
Pd(dppf)Cl₂·CH₂Cl₂0.124Catalyst

Workup and Yield

Post-reaction, the mixture is cooled, diluted with water, and stirred for 1 hour before filtration. The process yields 44.19% of the target compound as a solid . While this yield is moderate, it aligns with typical efficiencies for palladium-catalyzed borylations of heteroaromatic bromides, which often face challenges due to steric and electronic factors .

Mechanistic Insights

The reaction proceeds via a Pd⁰/PdII catalytic cycle :

  • Oxidative Addition : The palladium catalyst reacts with 3-bromo-1-methyl-1H-pyrazole, forming a PdII intermediate.

  • Transmetallation : Bis(pinacolato)diboron transfers the boronate group to the PdII center.

  • Reductive Elimination : The PdII intermediate releases the coupled product, regenerating the Pd⁰ catalyst.

The use of potassium acetate facilitates deprotonation and stabilizes reactive intermediates, while the dppf ligand enhances catalytic activity by preventing palladium aggregation .

Critical Parameters Affecting Yield

Catalyst Selection

The Pd(dppf)Cl₂·CH₂Cl₂ catalyst is optimal for this transformation. Alternative catalysts (e.g., Pd(PPh₃)₄) may reduce efficiency due to inferior ligand stability under elevated temperatures .

Solvent Effects

1,4-Dioxane is preferred for its high boiling point and ability to solubilize both organic and inorganic reactants. Polar aprotic solvents like DMF or DMSO may induce side reactions with the boron reagent .

Alternative Synthetic Strategies

While the palladium-catalyzed method dominates, exploratory routes include:

  • Direct Borylation via Lithiation : Treatment of 1-methyl-1H-pyrazole with LDA followed by quenching with pinacolatoboron chloride. However, this method suffers from poor regioselectivity .

  • Microwave-Assisted Synthesis : Preliminary studies indicate that microwave irradiation can reduce reaction time to 2 hours, though yields remain comparable to conventional heating .

Industrial and Scalability Considerations

For large-scale production, continuous flow reactors are recommended to maintain consistent temperature and mixing. Catalyst recycling systems (e.g., immobilized Pd on silica) may further reduce costs . Industrial batches typically achieve yields of 40–45%, aligning with laboratory-scale data .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester and facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products

    Coupling Products: Formed from Suzuki-Miyaura coupling, typically biaryl or styrene derivatives.

    Oxidized Products: Such as boronic acids or alcohols, depending on the oxidizing agent used.

Scientific Research Applications

Safety Information

The compound is classified with several hazard statements indicating it may cause skin irritation and respiratory issues upon exposure .

Reagent in Cross-Coupling Reactions

This compound serves as a boronic acid pinacol ester that can be utilized in various cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Example Reactions

  • Suzuki Coupling : This compound can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds which are crucial in drug development.

Intermediate in Synthesis

The compound acts as an intermediate in synthesizing more complex molecules. Its unique structure allows for further functionalization and modification, making it valuable in synthetic pathways.

Case Study: Synthesis of Novel Anticancer Agents

Research has demonstrated the use of this pyrazole derivative in synthesizing novel anticancer agents through multi-step synthetic routes. The incorporation of boron into these compounds enhances their biological activity and selectivity against cancer cells.

Use in Medicinal Chemistry

The boronic acid moiety present in this compound is known for its ability to interact with biological targets. It has been explored for potential applications in drug design due to its role in stabilizing interactions with enzymes and receptors.

Data Table: Comparison of Applications

Application TypeDescriptionExample Compounds
Cross-Coupling ReactionsUsed as a reagent for forming carbon-carbon bondsBiaryl compounds for pharmaceuticals
Intermediate SynthesisActs as a building block for complex moleculesAnticancer agents
Medicinal ChemistryEnhances biological activity through boron interactionsTargeted drug delivery systems

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in chemical reactions typically involves the activation of the boronate ester group. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium center, followed by reductive elimination to form the carbon-carbon bond. The pyrazole ring can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Isomers and Positional Analogues

The reactivity and applications of pyrazole-boronate esters depend on the substitution pattern of the pyrazole ring. Key analogues include:

Compound Name Substitution Pattern Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Me, 3-Boronate C₁₀H₁₇BN₂O₂ 208.07 761446-44-0 Suzuki-Miyaura coupling intermediates for drug discovery
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Me, 4-Boronate C₁₀H₁₇BN₂O₂ 208.07 761446-44-0 Pesticide intermediates; similar coupling reactivity but distinct regioselectivity
1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1-Oxan-2-yl, 5-Boronate C₁₄H₂₃BN₂O₃ 278.16 903550-26-5 Enhanced solubility due to oxane substituent; used in complex heterocycle synthesis
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole Phenyl-Boronate C₁₅H₁₉BN₂O₂ 270.14 N/A Biaryl synthesis; electronic effects from phenyl group alter coupling efficiency

Key Observations:

  • Positional Isomerism: The 3- and 4-boronate isomers (e.g., 1-methyl-3- vs. 4-boronate) exhibit nearly identical molecular weights but differ in reactivity. For example, the 3-substituted derivative is preferred in pyrido[3,4-d]pyrimidinone synthesis due to steric accessibility , while the 4-substituted variant is leveraged in agrochemical intermediates .
  • Substituent Effects : Bulky groups (e.g., oxan-2-yl in ) increase solubility but may reduce reaction rates in sterically hindered coupling reactions.

Comparison of Reactivity

  • Coupling Efficiency : The 3-boronate isomer reacts efficiently with aryl halides in Suzuki-Miyaura reactions, as demonstrated in the synthesis of 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b) using Pd(PPh₃)₄ and Na₂CO₃ .
  • Steric Hindrance : Derivatives like 1-(2,2-dimethoxyethyl)-4-boronate pyrazole () show reduced coupling yields due to bulky substituents near the boronate group.

Stability and Handling

  • Stability : Boronate esters are moisture-sensitive but stabilized by pinacol. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit enhanced stability .
  • Purity : Commercial grades typically exceed 97% purity (e.g., Thermo Scientific Chemicals, ), critical for reproducible coupling reactions.

Biological Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H17_{17}BN2_2O2_2
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 1020174-04-2

The compound features a pyrazole core substituted with a boron-containing dioxaborolane moiety, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with boron reagents under controlled conditions. The specific protocols may vary but generally include:

  • Starting Materials : Pyrazole derivatives and boron reagents.
  • Reagents : Solvents such as dichloromethane or toluene.
  • Conditions : Reflux or room temperature with appropriate catalysts.

In Vitro Studies

Research indicates that compounds with similar structures exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammatory markers in vitro.

For example, a study indicated that pyrazole derivatives could inhibit specific kinases involved in cancer progression and inflammatory pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with biological receptors influencing signaling pathways.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives including our compound of interest. The results indicated a significant reduction in cell viability in breast cancer cell lines with IC50_{50} values in the low micromolar range .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole compounds. The study found that treatment with this compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

Toxicological Profile

The safety profile of this compound has been assessed through various studies:

  • Skin and Eye Irritation : Classified as causing skin and serious eye irritation .
  • Respiratory Effects : May cause respiratory irritation upon inhalation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct C-H borylation .

  • Suzuki Coupling : A Pd-catalyzed reaction between halogenated pyrazoles and bis(pinacolato)diboron (B₂pin₂). For example, PdCl₂(PPh₃)₂ with Na₂CO₃ in THF/H₂O at 100°C achieved 77% yield .

  • C-H Borylation : Direct functionalization using iridium or palladium catalysts. A general procedure (e.g., Ir-catalyzed borylation) yielded 70% under mild conditions .

  • Alternative Route : Pd(OAc)₂ with triphenylphosphine in acetonitrile/water solvent systems has also been employed .

    MethodCatalystConditionsYieldReference
    Suzuki couplingPdCl₂(PPh₃)₂THF/H₂O, 100°C77%
    C-H BorylationIr or Pd catalystRT to 100°C70%

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Critical for confirming regiochemistry and purity. Peaks for methyl groups (δ ~1.34 ppm for pinacolato Bpin; δ ~2.45 ppm for pyrazole-CH₃) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 263.18 g/mol) .
  • X-ray Crystallography : Limited evidence, but SHELX software (commonly used for small-molecule refinement) can resolve crystal structures if suitable crystals are obtained .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :

  • Refrigeration (2–8°C) under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the boronate ester .
  • Use moisture-free solvents (e.g., THF or toluene) for long-term storage. Avoid aqueous environments during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a boron reagent?

  • Methodological Answer :

  • Catalyst Screening : Compare PdCl₂(PPh₃)₂ (77% yield) vs. Pd(OAc)₂ with PPh₃ .
  • Solvent Systems : THF/H₂O (polar aprotic) vs. acetonitrile/H₂O (polar protic). Acetonitrile may enhance solubility of aryl halides.
  • Base Selection : Na₂CO₃ (pH 9–10) is standard, but K₃PO₄ or Cs₂CO₃ may improve efficiency for electron-deficient substrates.

Q. How does the steric environment of the pyrazole ring affect reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 1-methyl group on the pyrazole introduces steric hindrance, slowing transmetalation but improving selectivity. Compare with 1-isopropyl derivatives ( ), where bulkier substituents further reduce reaction rates .
  • Electronic Effects : Electron-withdrawing groups on the pyrazole (e.g., CF₃) may stabilize the boronate intermediate, enhancing coupling efficiency .

Q. What strategies mitigate hydrolysis or protodeboronation during reactions?

  • Methodological Answer :

  • Dry Conditions : Use anhydrous solvents and glovebox techniques.
  • Acid/Base Control : Maintain pH >7 to avoid acid-catalyzed protodeboronation.
  • Stabilizing Agents : Add pinacol or ethylene glycol to scavenge free water .

Q. How to address discrepancies in reported yields from different catalytic systems?

  • Methodological Answer :

  • Systematic Optimization : Vary catalyst loading (e.g., 1–5 mol% Pd), temperature (80–120°C), and reaction time (12–24 hrs).
  • Analytical Monitoring : Use TLC or LC-MS to track intermediate formation. For example, incomplete deprotection of THP groups ( ) can reduce yields .
  • Contradiction Analysis : Lower yields in C-H borylation (70% vs. 77% in Suzuki ) may stem from competing side reactions (e.g., homocoupling).

Properties

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-13(5)12-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMSXWLXFYZHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375012
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020174-04-2
Record name 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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URL https://comptox.epa.gov/dashboard/DTXSID90375012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

Potassium tert-butoxide in THF (1.0 M, 0.309 mL, 0.309 mmol) was added to a solution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (30.0 mg, 0.155 mmol, Alfa Aesar, Cat. No. H27619) in DMF (0.5 mL) and stirred at r.t. for 10 min, and then methyl iodide (28.9 uL, 0.464 mmol) was added and the stirred at r.t. for 1 h. LCMS showed the reaction was complete. The mixture was diluted with ethyl acetate, washed with water and brine, dried over Na2SO4, filtered, and concentrated to give the crude product which was directly used in the next reaction without further purification. LCMS (M+H−82)+: m/z=127.2.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

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